7-O-Benzyl Luteolin

Description

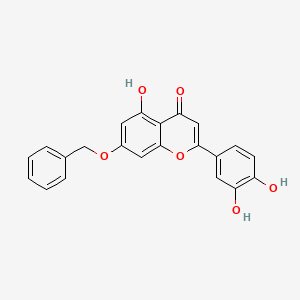

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c23-16-7-6-14(8-17(16)24)20-11-19(26)22-18(25)9-15(10-21(22)28-20)27-12-13-4-2-1-3-5-13/h1-11,23-25H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOIESQGCUSOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747119 |

Source

|

| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201808-24-3 |

Source

|

| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 7-O-Benzyl Luteolin: A Strategic Intermediate for Flavonoid Chemistry

An In-depth Technical Guide for Researchers

Abstract

Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous plant flavonoid renowned for its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] However, its poor solubility and bioavailability can limit its therapeutic potential.[2][3] Structural modification through selective derivatization is a key strategy to overcome these limitations and explore structure-activity relationships. The targeted synthesis of specific isomers requires a robust protecting group strategy. This guide provides a detailed technical overview of the synthesis and comprehensive characterization of 7-O-Benzyl Luteolin, a crucial intermediate that enables regioselective functionalization at other hydroxyl groups of the luteolin scaffold. We will delve into the causal chemistry of the selective benzylation, provide a field-proven experimental protocol, and detail the analytical methods required to validate the final product's identity and purity.

The Strategic Imperative: Why Selectively Benzylate Luteolin?

The luteolin molecule possesses four hydroxyl groups at the C5, C7, C3', and C4' positions, each with distinct chemical reactivity.

-

C5-OH: This hydroxyl group is strongly chelated to the C4-keto group, significantly reducing its nucleophilicity and making it the least reactive.[2]

-

C7-OH: This is the most acidic and reactive phenolic hydroxyl group after deprotonation, making it the primary target for selective alkylation under controlled basic conditions.

-

C3'-OH and C4'-OH: These groups form a catechol moiety on the B-ring and are less acidic than the C7-OH.

Protecting the C7 hydroxyl group with a benzyl ether is a strategic choice for several reasons. The benzyl group is stable under a wide range of reaction conditions, allowing for subsequent modifications at the remaining hydroxyl sites.[4] Crucially, it can be cleanly removed under mild conditions via catalytic hydrogenolysis, which typically does not affect other functional groups on the flavonoid core.[5][6] Therefore, this compound serves as a versatile platform for synthesizing novel luteolin derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles.[7]

Synthesis of this compound

The synthesis proceeds via a Williamson ether synthesis, a classic S N 2 reaction where a deprotonated phenol (phenoxide) acts as a nucleophile to displace a halide from a benzyl halide.

Overall Synthetic Workflow

The process involves the reaction of luteolin with a benzylating agent in the presence of a mild base, followed by aqueous work-up and purification.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system where successful execution will yield a product matching the characterization data provided in the subsequent section.

Materials and Reagents:

-

Luteolin (≥98%)

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve luteolin (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (approx. 1.5-2.0 eq). The K₂CO₃ acts as a mild base to selectively deprotonate the most acidic 7-OH group.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension.[5]

-

Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the luteolin spot is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid.

-

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure this compound.[8]

Deprotection: Regenerating the 7-OH Group

To demonstrate the utility of the benzyl group, it can be removed via catalytic hydrogenolysis.

-

Protocol: Dissolve this compound in a solvent like methanol or THF. Add a catalytic amount of Palladium on carbon (Pd/C, 10%). Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to yield pure luteolin.[5][6]

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of the target compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆O₆ | [9] |

| Molecular Weight | 376.36 g/mol | [9][10] |

| Appearance | Pale Yellow Solid | [10] |

| CAS Number | 1201808-24-3 | [9][10] |

| IUPAC Name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one | [9] |

Spectroscopic Data Analysis

The following data represent the key spectroscopic signatures that validate the structure of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation. The key changes from the spectrum of luteolin are the appearance of benzyl signals and the disappearance of the 7-OH proton.

-

¹H NMR:

-

Disappearance: The proton signal for the 7-OH group (typically >10 ppm) will be absent.

-

Appearance: New signals corresponding to the benzyl group will appear: a singlet around δ 5.1-5.3 ppm for the two benzylic protons (-O-CH₂-Ph) and a multiplet between δ 7.3-7.5 ppm for the five aromatic protons of the benzyl ring.

-

Shifts: The signals for H-6 and H-8 on the A-ring of the luteolin core will shift slightly due to the new ether linkage. For reference, in luteolin, H-6 and H-8 appear around δ 6.25 and 6.52 ppm, respectively.[11]

-

-

¹³C NMR:

-

Appearance: A new signal for the benzylic carbon (-O-C H₂-Ph) will appear around δ 70-71 ppm . New signals for the aromatic carbons of the benzyl ring will appear in the δ 127-136 ppm range.

-

Shifts: The signal for C-7 will shift, and its chemical environment will be consistent with an ether linkage rather than a hydroxyl-substituted carbon. For reference, in luteolin glycosides, C-7 is observed around δ 163-164 ppm.[11][12]

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Mass: For C₂₂H₁₆O₆, the exact mass is 376.0947 Da .[9]

-

Observed Peaks: In high-resolution mass spectrometry (HRMS), expect to find ions corresponding to:

-

[M+H]⁺ at m/z 377.1020

-

[M-H]⁻ at m/z 375.0874

-

[M+Na]⁺ at m/z 399.0839

-

Conclusion and Future Directions

The selective synthesis of this compound is a foundational technique in the medicinal chemistry of flavonoids. It provides a reliable pathway for producing a key intermediate that unlocks the potential for further structural diversification. The protocols and characterization data presented in this guide offer researchers a validated system for producing and confirming this compound. Future work can leverage this intermediate to synthesize novel luteolin derivatives—such as esters, ethers, or glycosides at the 5, 3', and 4' positions—to probe structure-activity relationships, enhance bioavailability, and develop new therapeutic agents based on the remarkable scaffold of luteolin.

References

- Structure modification of luteolin and the influence of its derivatives on biological activities. (2025). Frontiers in Pharmacology.

- Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. (2021).

- How to Synthesize Luteolin Derivatives for Potency. (2025).

- This compound.

- Synthesis of 7-O-palmitoyl luteolin.

- Benzyl Protection. Common Organic Chemistry.

- Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides Isolated

- Method for separating and purifying luteolin.

- Extensive Structure Modification on Luteolin-Cinnamic Acid Conjugates Leading to BACE1 Inhibitors with Optimal Pharmacological Properties.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. (2022). MDPI.

- Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. (2005). Phytotherapy Research.

- Anti-carcinogenic Effects of the Flavonoid Luteolin.

- Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. (2021).

- Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. (2024). GSC Online Press.

- This compound.

- Benzylation of hydroxyl groups by Williamson reaction. (2021).

- Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Oriental Journal of Chemistry.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. How to Synthesize Luteolin Derivatives for Potency [eureka.patsnap.com]

- 8. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C22H16O6 | CID 71313853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Biological Activity of 7-O-Benzyl Luteolin

Abstract: Luteolin, a ubiquitous flavone, has garnered significant scientific interest due to its pleiotropic biological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chemical modification of the luteolin scaffold presents a promising strategy to enhance its therapeutic potential by improving pharmacokinetic properties such as bioavailability and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of luteolin and extrapolates the potential impact of 7-O-benzylation on these activities. By examining the structure-activity relationships of flavonoids, this document offers a scientifically grounded perspective for researchers, scientists, and drug development professionals on the therapeutic promise of 7-O-Benzyl Luteolin.

Introduction: The Rationale for Luteolin Derivatization

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants, fruits, and vegetables.[1] Its diverse pharmacological properties have positioned it as a compelling candidate for the development of novel therapeutics for a range of chronic diseases.[2] However, the clinical translation of luteolin is often hampered by its poor water solubility and extensive first-pass metabolism, which limit its systemic bioavailability.[3]

To address these limitations, synthetic modifications of the luteolin structure are being explored. One such modification is the introduction of a benzyl group at the 7-hydroxyl position, creating this compound. This derivatization is hypothesized to enhance the lipophilicity of the parent compound, potentially improving its absorption and metabolic stability. This guide will first delve into the well-established biological activities of luteolin and then, through a structure-activity relationship (SAR) analysis, predict the biological profile of this compound.

The Multifaceted Biological Activities of Luteolin

Luteolin's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in various disease processes.

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Luteolin exhibits robust anti-inflammatory effects by targeting several key inflammatory mediators and signaling cascades.[4]

-

Inhibition of Pro-inflammatory Cytokines: Luteolin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6]

-

Modulation of Inflammatory Pathways: It exerts its anti-inflammatory action by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cellular damage and disease. Luteolin's structure, particularly the catechol group in the B-ring and the 2,3-double bond in the C-ring, endows it with potent antioxidant properties.[8]

-

Free Radical Scavenging: Luteolin directly scavenges free radicals, thereby mitigating oxidative damage to lipids, proteins, and DNA.[8]

-

Induction of Antioxidant Enzymes: It can also enhance the expression of endogenous antioxidant enzymes, further bolstering the cellular defense against oxidative stress.

Anticancer Activity

Luteolin has demonstrated significant anticancer potential across a variety of cancer cell lines and animal models.[2][9] Its multimodal mechanism of action makes it an attractive candidate for cancer therapy.

-

Induction of Apoptosis: Luteolin can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[9]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.[9]

-

Inhibition of Angiogenesis and Metastasis: Luteolin has been shown to inhibit the formation of new blood vessels that supply tumors and to prevent the spread of cancer cells to distant sites.[2][9]

Neuroprotective Activity

The ability of luteolin to cross the blood-brain barrier makes it a promising agent for the treatment of neurodegenerative diseases.[3][4]

-

Reduction of Neuroinflammation: Luteolin can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[3][10]

-

Protection Against Oxidative Damage: Its antioxidant properties help protect neurons from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative disorders.[3]

-

Modulation of Neuronal Signaling: Luteolin can positively influence neuronal signaling pathways, promoting neuronal survival and synaptic plasticity.[3]

This compound: A Structure-Activity Relationship Perspective

While direct experimental data on the biological activity of this compound is limited, we can infer its potential properties based on the principles of flavonoid chemistry and structure-activity relationships. The introduction of a benzyl group at the 7-hydroxyl position is expected to have several key effects:

Impact on Physicochemical Properties and Bioavailability

The benzyl group is significantly more lipophilic than the hydroxyl group it replaces. This increased lipophilicity is predicted to:

-

Enhance Membrane Permeability: Improved lipophilicity may facilitate the passive diffusion of this compound across cell membranes and the blood-brain barrier.

-

Alter Metabolic Stability: The 7-hydroxyl group is a common site for phase II metabolism (glucuronidation and sulfation).[11] Benzylation of this site could block this metabolic pathway, potentially increasing the half-life and systemic exposure of the compound.[10]

Predicted Biological Activity Profile

The biological activity of flavonoids is intimately linked to the arrangement of hydroxyl groups and other structural features.[12]

-

Antioxidant Activity: The primary antioxidant activity of luteolin is attributed to the catechol group in the B-ring.[8] Since the 7-hydroxyl group is not the principal site for radical scavenging, its benzylation is not expected to significantly diminish the direct antioxidant capacity of the molecule. However, any enhancement in cellular uptake could lead to improved overall antioxidant effects within the cell.

-

Anti-Inflammatory Activity: The anti-inflammatory effects of luteolin are mediated through its interaction with various signaling proteins.[5] While the 7-hydroxyl group can contribute to these interactions, the overall impact of its benzylation is difficult to predict without experimental data. It is plausible that the increased lipophilicity could enhance cellular accumulation, potentially leading to more potent inhibition of intracellular inflammatory targets.

-

Anticancer Activity: The anticancer mechanisms of luteolin are diverse.[9] Studies on other 7-O-substituted flavonoids have shown that such modifications can either maintain or, in some cases, enhance cytotoxic activity against cancer cell lines. The increased lipophilicity of this compound may lead to greater accumulation in cancer cells, potentially potentiating its antiproliferative and pro-apoptotic effects.

-

Neuroprotective Activity: Given that luteolin's neuroprotective effects are linked to its anti-inflammatory and antioxidant properties, and its ability to cross the blood-brain barrier, the enhanced lipophilicity of this compound could be particularly advantageous in this context.[3][4] Improved brain penetration could lead to higher concentrations in the central nervous system, potentially resulting in more pronounced neuroprotective effects.

Experimental Protocols and Methodologies

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis of this compound

A common synthetic route involves the selective protection of the other hydroxyl groups of luteolin, followed by benzylation of the 7-hydroxyl group, and subsequent deprotection.

Diagram of a Potential Synthetic Pathway:

Caption: A generalized synthetic scheme for this compound.

In Vitro Biological Assays

A panel of in vitro assays should be employed to characterize the biological activity of this compound.

| Activity | Assay | Cell Line(s) | Key Parameters Measured |

| Anticancer | MTT/XTT Assay | Various cancer cell lines (e.g., MCF-7, A549, HCT116) | Cell viability, IC50 values |

| Apoptosis Assay | As above | Annexin V/Propidium Iodide staining, Caspase activity | |

| Cell Cycle Analysis | As above | DNA content analysis by flow cytometry | |

| Anti-inflammatory | LPS-induced Cytokine Release | RAW 264.7 macrophages | Levels of TNF-α, IL-6, IL-1β (ELISA) |

| NF-κB Reporter Assay | HEK293T cells | Luciferase activity | |

| Antioxidant | DPPH/ABTS Assay | Cell-free | Radical scavenging capacity |

| Cellular Antioxidant Activity (CAA) Assay | HepG2 cells | Inhibition of ROS production | |

| Neuroprotective | H2O2-induced Oxidative Stress | SH-SY5Y neuroblastoma cells | Cell viability, ROS levels |

| Aβ-induced Neurotoxicity | As above | Cell viability, inflammatory markers |

In Vivo Studies

Promising in vitro results should be followed by in vivo studies in appropriate animal models of disease (e.g., xenograft models for cancer, LPS-induced inflammation models, animal models of neurodegeneration). Key endpoints would include tumor growth, inflammatory markers, and behavioral assessments, alongside pharmacokinetic and toxicity studies.

Diagram of a Preclinical Workflow:

Caption: A representative preclinical development workflow for this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, derivative of the pharmacologically active flavonoid, luteolin. Based on established structure-activity relationships for flavonoids, it is hypothesized that the 7-O-benzyl modification may enhance the bioavailability and, consequently, the therapeutic efficacy of the parent compound. This technical guide provides a foundational understanding of the known biological activities of luteolin and a predictive framework for the properties of its 7-O-benzyl derivative. Rigorous experimental validation, as outlined in the proposed methodologies, is now required to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development. The insights provided herein are intended to guide future research efforts in the rational design and evaluation of novel flavonoid-based therapeutics.

References

-

Choi, Y. J., Kim, H. M., & Kim, H. D. (2009). Synthesis and cytotoxic activities of C-benzylated flavonoids. Archives of Pharmacal Research, 32(1), 59–63. [Link]

-

Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]

-

Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M., Shariati, M. A., Khan, I. A., ... & Mubarak, M. S. (2022). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Cancers, 14(21), 5373. [Link]

-

Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013. [Link]

-

Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: a brief review. Brain research bulletin, 119, 1-11. [Link]

-

Bernatová, S., & Samec, M. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15417. [Link]

-

Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., ... & Emwas, A. H. (2020). Important flavonoids and their role as a therapeutic agent. Molecules, 25(22), 5243. [Link]

-

Aziz, N., Kim, M. Y., & Cho, J. Y. (2018). Anti-inflammatory effects of luteolin: a review of in vitro, in vivo, and in silico studies. Journal of ethnopharmacology, 225, 342-358. [Link]

-

Sisa, M., Bonnet, S. L., Ferreira, D., & van der Westhuizen, J. H. (2010). Photochemistry of flavonoids. Molecules, 15(8), 5196-5245. [Link]

-

Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119, 1-11. [Link]

-

Xu, D., Hu, M. J., Wang, Y. Q., & Cui, Y. L. (2019). Antioxidant activities of quercetin and its complexes for medicinal application. Molecules, 24(6), 1123. [Link]

-

Birt, D. F., Hendrich, S., & Wang, W. (2001). Dietary agents in cancer prevention: flavonoids and isoflavonoids. Pharmacology & therapeutics, 90(2-3), 157-177. [Link]

-

George, V. C., Dellaire, G., & Rupasinghe, H. V. (2017). Plant flavonoids in cancer chemoprevention: role in apoptotic cell death. Anti-cancer agents in medicinal chemistry, 17(10), 1334-1345. [Link]

-

Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M., Shariati, M. A., Khan, I. A., ... & Mubarak, M. S. (2019). Luteolin, a potent anticancer compound: from chemistry to cellular interactions and synergetic perspectives. Cancers, 11(11), 1684. [Link]

-

Popova, M., & Trusheva, B. (2022). Immunopharmacological Activities of Luteolin in Chronic Diseases. International Journal of Molecular Sciences, 23(24), 15682. [Link]

-

Lee, J. E., Kim, J. H., & Lee, S. (2017). Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. International journal of molecular sciences, 18(12), 2593. [Link]

-

Zare, A., Gholami, M., & Alimohammadi, M. (2021). Investigating the Effect of Luteolin on Interleukin-1β and Tumor Necrosis Factor-α in Inflammation Induced by Lipopolysaccharide in Male Rats. Journal of Inflammation Research, 14, 6831. [Link]

-

Zhang, L., Dong, X., Liu, X., & Zhang, X. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC advances, 10(52), 31211-31223. [Link]

-

Odontuya, G., Hoult, J. R. S., & Houghton, P. J. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy Research: An International Journal Devoted to Pharmacological and Toxicological Evaluation of Natural Product Derivatives, 19(9), 782-786. [Link]

-

Lattanzio, V., Lattanzio, V. M. T., & Cardinali, A. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1103. [Link]

-

Wang, Z., Zeng, M., Wang, Z., Qin, F., Chen, J., & Li, Y. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Frontiers in Pharmacology, 15, 1332801. [Link]

Sources

- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.nova.edu [scholars.nova.edu]

- 3. Sci-Hub. Phenolic antioxidants: effect of o-benzyl substituents / Polymer Degradation and Stability, 2000 [sci-hub.ru]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of benzylic oxygen on the antioxidant activity of phenolic lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 7-O-Benzyl Luteolin: A Technical Guide for Drug Discovery Professionals

Preamble: Bridging Known Mechanisms with Synthetic Innovation

In the vast and intricate world of flavonoid pharmacology, Luteolin stands as a well-documented cornerstone, exhibiting a remarkable breadth of biological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3][4] Its therapeutic potential is, however, often circumscribed by metabolic instability and limited bioavailability. The synthetic modification of Luteolin, such as the introduction of a benzyl group at the 7-hydroxy position to create 7-O-Benzyl Luteolin (C22H16O6)[5], represents a rational-design strategy to enhance its drug-like properties. This guide delves into the core mechanism of action of this compound, building upon the extensive knowledge of its parent compound. We will explore the established signaling pathways modulated by Luteolin and extrapolate the anticipated impact of 7-O-benzylation, providing a scientifically grounded framework for researchers in drug development.

The Luteolin Core: A Multi-Targeting Pharmacophore

Understanding the mechanism of this compound necessitates a deep appreciation of the parent molecule's interactions. Luteolin exerts its pleiotropic effects by modulating a nexus of interconnected signaling pathways crucial for cell proliferation, survival, inflammation, and apoptosis.[1][4][6]

Inhibition of Pro-Survival Kinase Cascades

A primary mode of Luteolin's anti-cancer activity is its ability to suppress critical pro-survival signaling networks.

-

The PI3K/Akt/mTOR Axis: This pathway is a central regulator of cell growth, proliferation, and survival. Luteolin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the dephosphorylation (inactivation) of Akt and its downstream effector, the mammalian target of rapamycin (mTOR).[2][6] This inhibition is dose-dependent and results in decreased levels of phosphorylated Akt (p-Akt) and p-mTOR.[2] The downstream consequences include the upregulation of pro-apoptotic proteins and the suppression of cell proliferation.[2][6]

-

The MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is pivotal in transmitting extracellular signals to the nucleus to control gene expression related to cell growth and differentiation.[2] Luteolin treatment has been observed to attenuate the phosphorylation of ERK1/2, thereby inhibiting this pro-proliferative signaling pathway.[1]

Induction of Apoptosis and Cell Cycle Arrest

Luteolin effectively induces programmed cell death (apoptosis) in cancer cells through multiple mechanisms:

-

Mitochondrial (Intrinsic) Pathway: Luteolin modulates the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like BAX.[1][4] This shift in balance permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[1]

-

Death Receptor (Extrinsic) Pathway: Evidence suggests Luteolin can upregulate the expression of death receptors, such as DR5, on the surface of malignant cells.[7] This sensitization can lead to caspase-8 activation and the initiation of the extrinsic apoptotic cascade.[3][7]

-

Cell Cycle Regulation: Luteolin can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. It achieves this by downregulating key cell cycle proteins like Cyclin B1, CDC2, and CDK2, while upregulating cell cycle inhibitors such as p21.[1][4]

Attenuation of Inflammatory and Metastatic Pathways

Chronic inflammation is a key driver of many cancers. Luteolin and its derivatives are potent anti-inflammatory agents.

-

NF-κB and STAT3 Signaling: Luteolin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), two master regulators of inflammation and oncogenesis.[1][4][8] Inhibition of STAT3 activation is a key mechanism, preventing its translocation to the nucleus where it would otherwise drive the expression of genes involved in proliferation and survival.[1][9]

-

Antioxidant Response: Luteolin can bolster the cellular antioxidant defense system by modulating the Nrf2/MAPK signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[10] This helps to mitigate the oxidative stress that can drive carcinogenesis.

The Influence of 7-O-Benzylation: A Mechanistic Hypothesis

The introduction of a benzyl group at the 7-hydroxy position is a significant structural modification. While direct experimental data on this compound is scarce, we can infer its mechanistic impact based on established structure-activity relationships for flavonoids.

The 7-hydroxyl group is a common site for glycosylation in nature (e.g., Luteolin-7-O-glucoside).[7] This position is crucial for certain biological activities and metabolic transformations. By replacing the polar hydroxyl group with a larger, more lipophilic benzyl moiety, several key properties are likely altered:

-

Enhanced Lipophilicity and Membrane Permeability: The benzyl group will increase the overall lipophilicity of the molecule. This is predicted to enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations compared to Luteolin. This could result in increased potency, allowing the compound to reach its intracellular targets, such as PI3K and other kinases, more efficiently.

-

Altered Target Binding: The bulky benzyl group may introduce steric hindrance or new hydrophobic interactions within the binding pockets of target proteins. This could either enhance or diminish the affinity for specific targets. For instance, the interaction with the ATP-binding pockets of kinases like PI3K, Akt, and ERK could be modified. Molecular docking studies would be essential to predict these altered binding modes.

-

Metabolic Stability: The 7-hydroxyl group is a primary site for glucuronidation, a major metabolic pathway for flavonoid elimination. By blocking this site with a benzyl group, the metabolic inactivation of the molecule via this route is prevented. This would be expected to increase the compound's half-life and bioavailability, leading to more sustained signaling inhibition.

The core pharmacophore responsible for kinase inhibition and interaction with pathways like STAT3 and NF-κB remains intact. Therefore, it is highly probable that This compound retains the fundamental multi-target mechanism of Luteolin but exhibits enhanced potency and duration of action due to improved pharmacokinetic properties.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways targeted by the Luteolin scaffold and a typical workflow for its mechanistic evaluation.

Diagram 1: Core Signaling Pathways Modulated by the Luteolin Scaffold

Caption: Key signaling pathways inhibited by the Luteolin scaffold.

Diagram 2: Experimental Workflow for Mechanistic Validation

Caption: Workflow for validating the mechanism of action.

Methodologies and Protocols

To validate the proposed mechanisms for this compound, a series of robust experimental protocols are required.

Western Blot Analysis for Phospho-Protein Levels

This protocol is fundamental for assessing the phosphorylation status of kinases in key signaling pathways.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) at a density of 1x10^6 cells per 60 mm dish. Allow cells to adhere overnight.

-

Compound Incubation: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, p-STAT3, total STAT3, and β-actin (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

MTT Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to the untreated control and determine the IC50 value.

| Compound | Cell Line | IC50 (µM) - Antiproliferative Activity |

| Luteolin | GLC4 (Lung Cancer) | 40.9[7] |

| Luteolin | COLO 320 (Colon Cancer) | 32.5[7] |

| Luteolin | Various Cancer Cell Lines | ~3 to 50[3][7] |

| This compound | (Hypothetical) | Expected to be < Luteolin IC50 due to enhanced permeability and stability |

Conclusion and Future Directions

The mechanism of action of this compound is strongly predicted to mirror that of its parent compound, Luteolin, by concurrently inhibiting multiple oncogenic signaling pathways, including PI3K/Akt/mTOR and MAPK, while suppressing pro-inflammatory cascades mediated by NF-κB and STAT3. The key distinction lies in the 7-O-benzyl modification, which is rationally designed to improve the molecule's pharmacokinetic profile by increasing lipophilicity and blocking a key site of metabolic degradation. This modification is hypothesized to translate into enhanced cellular uptake and a longer biological half-life, resulting in greater potency and more sustained target inhibition.

For drug development professionals, this compound represents a promising lead compound. The immediate next steps should involve a systematic in vitro validation of its effects on the signaling pathways detailed in this guide, followed by molecular docking studies to refine our understanding of its target interactions. Ultimately, preclinical in vivo studies will be crucial to confirm whether the anticipated improvements in potency and bioavailability translate into superior anti-tumor efficacy.

References

-

Aziz, N., Kim, M. Y., & Cho, J. Y. (2022). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Cancers, 14(21), 5373. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313853, this compound. [Link]

-

Imran, M., Rauf, A., Abu-Izneid, T., et al. (2021). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Molecules, 26(23), 7349. [Link]

-

Song, Y. S., & Park, C. M. (2014). Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells. Food and Chemical Toxicology, 65, 70-75. [Link]

-

Wang, Z., et al. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Frontiers in Pharmacology, 15, 1335936. [Link]

-

Lin, Y., & Hsieh, C. (2022). Biological activities and possible mechanisms of action of luteolin. Journal of Functional Foods, 92, 105055. [Link]

-

López-Lázaro, M. (2009). Anti-carcinogenic Effects of the Flavonoid Luteolin. Current Medicinal Chemistry, 16(3), 321-342. [Link]

-

Odontuya, G., Hoult, J. R. S., & Houghton, P. J. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy Research, 19(9), 782-786. [Link]

-

López-Lázaro, M. (2009). Distribution and biological activities of the flavonoid luteolin. Mini reviews in medicinal chemistry, 9(1), 31-59. [Link]

-

Aziz, N., Kim, M. Y., & Cho, J. Y. (2022). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Cancers, 14(21), 5373. [Link]

-

Varoni, E. M., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1239. [Link]

-

Varoni, E. M., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1239. [Link]

-

Matera, C., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Molecules, 27(6), 1807. [Link]

-

Kim, G.-N., & Jang, H. D. (2014). Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Journal of Functional Foods, 6, 476-485. [Link]

-

Varoni, E. M., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1239. [Link]

Sources

- 1. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H16O6 | CID 71313853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 7-O-Benzyl Luteolin: From Chemical Modification to Preclinical Validation

Abstract: The natural flavonoid luteolin presents a compelling profile for therapeutic development, with robust preclinical evidence supporting its anti-inflammatory, neuroprotective, and anti-cancer activities. However, its clinical translation is significantly hampered by poor bioavailability. This technical guide explores the rationale and potential applications of 7-O-Benzyl Luteolin, a targeted chemical derivative designed to overcome the pharmacokinetic limitations of the parent compound. We provide a hypothesized framework for its therapeutic mechanisms, grounded in the extensive pharmacology of luteolin, and offer detailed experimental protocols for its preclinical validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the potential of modified flavonoids.

Introduction: The Luteolin Paradox

Luteolin, a flavone found in numerous plants like celery, peppers, and chamomile tea, is a molecule of significant therapeutic interest.[1][2][3] A vast body of research has demonstrated its potent biological activities, including:

-

Anti-inflammatory effects: Through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), luteolin can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5][6]

-

Neuroprotective properties: Luteolin has been shown to protect neurons from oxidative stress and inflammation-induced damage, making it a candidate for investigating treatments for neurodegenerative diseases like Alzheimer's.[1][2][7][8][9]

-

Anti-cancer activity: Preclinical studies indicate that luteolin can induce apoptosis (programmed cell death), inhibit tumor cell proliferation, and suppress angiogenesis and metastasis in various cancer models.[3][10][11][12]

Despite this promise, the journey of luteolin from the lab to the clinic is stalled by a critical pharmacological hurdle: low bioavailability .[13][14][15] Following oral administration, luteolin is subject to extensive Phase II metabolism in the intestine and liver, where it is rapidly converted into glucuronidated and sulfated metabolites that are quickly eliminated.[13] This "Luteolin Paradox"—high in vitro potency but low in vivo efficacy—necessitates strategies to enhance its drug-like properties.

The Rationale for 7-O-Benzylation: A Strategy for Enhanced Bioavailability

Chemical modification is a proven strategy for improving the pharmacokinetic profile of natural products.[16][17][18] For flavonoids, derivatization of phenolic hydroxyl groups can significantly impact solubility, metabolic stability, and cell membrane permeability. The synthesis of This compound (C₂₂H₁₆O₆) represents a deliberate and rational approach to address luteolin's deficiencies.[19][20]

The introduction of a benzyl group at the 7-hydroxy position is hypothesized to:

-

Increase Lipophilicity: The aromatic benzyl group increases the molecule's lipid solubility. This is a critical factor for enhancing passive diffusion across the lipid-rich intestinal epithelium and potentially the blood-brain barrier.

-

Mask a Key Metabolic Site: The 7-hydroxy group is a primary site for glucuronidation. By "capping" this position with a metabolically more stable benzyl ether linkage, the rate of Phase II metabolism may be significantly reduced, leading to a longer plasma half-life and greater systemic exposure.[20]

-

Preserve Core Pharmacophore: The remaining hydroxyl groups at the 5, 3', and 4' positions, which are crucial for luteolin's antioxidant and enzyme-inhibiting activities, are left intact. This design intends to retain the therapeutic mechanisms of the parent molecule while improving its delivery to target tissues.

Hypothesized Therapeutic Applications and Mechanisms

Based on the known activities of luteolin, this compound is a promising candidate for investigation in several key therapeutic areas. The enhanced bioavailability is expected to translate the parent compound's in vitro potency into in vivo efficacy.

Neuroprotection in Neurodegenerative Disease

Neuroinflammation and oxidative stress are central to the pathology of diseases like Alzheimer's and Parkinson's.[9] Luteolin effectively mitigates these processes by inhibiting microglial activation and suppressing inflammatory mediators.[1][7] The primary mechanism involves the inhibition of the NF-κB signaling pathway.

-

Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation.[21] This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound is hypothesized to inhibit IKK, preventing IκBα phosphorylation and degradation, thereby trapping NF-κB in the cytoplasm.

Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Luteolin has been shown to activate this pathway, leading to the upregulation of protective enzymes.[22][23][24]

-

Mechanism of Action: Under basal conditions, Nrf2 is bound by Keap1, which facilitates its degradation. Oxidative stress or activators like luteolin modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[23][24][25] this compound is expected to retain this crucial cytoprotective function.

Anti-Cancer Therapy

Luteolin's anti-cancer effects are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10][12][26][27] These effects are often mediated through the modulation of critical signaling pathways like PI3K/Akt and MAPK.[12] By achieving higher intracellular concentrations, this compound could be a more potent modulator of these pathways, potentially overcoming drug resistance and enhancing the efficacy of conventional chemotherapeutics.[11][25]

Preclinical Validation Workflow: A Technical Guide

The following section provides a logical, step-by-step experimental framework for validating the therapeutic potential of this compound.

Workflow Overview

Protocol 1: Cytotoxicity and Cell Viability Assessment (MTT Assay)

Causality: Before assessing therapeutic efficacy, it is crucial to determine the compound's intrinsic cytotoxicity. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[28][29] This allows for the identification of a non-toxic concentration range for subsequent mechanistic experiments.

Methodology:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[30]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[30]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[30][31] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[29]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[29][31]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing Anti-inflammatory Activity (Nitric Oxide & Cytokine Quantification)

Causality: This protocol directly tests the hypothesis that this compound has anti-inflammatory properties. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7. We will measure the inhibition of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α) as markers of anti-inflammatory effect.[32]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[32]

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.[32]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

-

Nitric Oxide (NO) Quantification (Griess Assay):

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Add 50 µL of Griess Reagent II (NED solution).

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α Quantification (ELISA):

-

Use a commercial Mouse TNF-α ELISA kit.

-

Follow the manufacturer's instructions precisely, adding collected supernatants to the antibody-coated plate.[32]

-

Measure absorbance and calculate TNF-α concentration based on the provided standards.

-

Protocol 3: Mechanistic Investigation via Western Blot (NF-κB Pathway)

Causality: This protocol aims to validate the hypothesized mechanism of action from Figure 1. By measuring the levels of phosphorylated (active) and total proteins in the NF-κB pathway, we can determine if the anti-inflammatory effect observed in Protocol 2 is indeed mediated by the inhibition of this pathway. The key readout is a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB.[21][33]

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).[21]

-

Cell Lysis: Wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 10-12% SDS-PAGE gel and run until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-IκBα

-

Total IκBα

-

Phospho-NF-κB p65

-

Total NF-κB p65

-

β-Actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the activation state.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.

Table 1: Example Data Summary for In Vitro Assays

| Compound | IC₅₀ (µM) on RAW 264.7 (48h) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) |

| Luteolin | 25.4 | 15.2 | 18.5 |

| This compound | >50 | 8.1 | 9.3 |

| Dexamethasone (Control) | >100 | 0.5 | 0.2 |

| Note: Data are hypothetical and for illustrative purposes only. |

Interpretation: The hypothetical data in Table 1 would suggest that this compound is less cytotoxic than the parent compound and exhibits superior anti-inflammatory activity, as indicated by the lower IC₅₀ values for NO and TNF-α inhibition.

Challenges and Future Perspectives

While 7-O-benzylation is a promising strategy, its success is not guaranteed. Key challenges include:

-

Pharmacokinetics: Detailed in vivo pharmacokinetic studies are essential to confirm that the modification indeed improves bioavailability and results in higher plasma and tissue concentrations.

-

Metabolic Stability: The benzyl group may be susceptible to cleavage in vivo. Metabolite identification studies are necessary to understand the complete metabolic fate of the compound.

-

Advanced Formulations: To further enhance solubility and delivery, formulating this compound into nano-delivery systems like nanoparticles, liposomes, or nanoemulsions could be explored.[13][17][26][34] These technologies can protect the drug from degradation and improve its absorption.[34]

Conclusion

This compound represents a rationally designed derivative of a highly promising natural product. By strategically masking a key metabolic site, this modification has the potential to unlock the therapeutic efficacy of luteolin in areas of significant unmet medical need, including neurodegenerative disease, cancer, and chronic inflammatory disorders. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate its biological activity and validate its mechanism of action, paving the way for further preclinical and potential clinical development.

References

-

Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Anand, P., Kunnumakkara, A. B., Newman, R. A., & Aggarwal, B. B. (2007). Bioavailability of curcumin: problems and promises. Molecular pharmaceutics, 4(6), 807–818.

- Uddin, M. S., Al Mamun, A., Rahman, M. A., Islam, M. S., & Asaduzzaman, M. (2021). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8567.

-

ResearchGate. (n.d.). Strategies to enhance flavonoids bioavailability. Nanosuspension,.... Retrieved from [Link]

- Al-Oqail, M. M., El-Sayed, M. A., & A. M. El-Shaer, E. (2023). MTT assay protocol. protocols.io.

- Zhao, L., Wang, J., Liu, R., & Li, Y. (2021). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 26(5), 1376.

- The-Ha, P., & The-Tung, N. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Patsnap Eureka. (2025, August 29). Luteolin's Anti-inflammatory Mechanisms in Skin. Retrieved from [Link]

-

Patsnap Eureka. (2025, August 29). Assessing Luteolin's Neuroprotective Mechanisms. Retrieved from [Link]

- Nabavi, S. M., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. F. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119(Pt A), 1–11.

- Li, Y., Wu, Q., & Deng, X. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology, 15, 1369320.

- The-Ha, P., & The-Tung, N. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma.

- Jeon, Y. J., & Lee, D. B. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of ethnopharmacology, 225, 187–201.

- Manikandan, R., & Lakshmanadoss, H. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Journal of agriculture and food chemistry, 70(48), 14945–14962.

- Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., & Gilani, S. A. (2019). Therapeutic Potential of Luteolin on Cancer: A Comprehensive Review of Preclinical Evidence. Current pharmaceutical design, 25(3), 323–331.

- Al-Khayri, J. M., & Sahana, G. R. (2022). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Cancers, 14(21), 5361.

- Huang, S., Wang, L., & Li, F. (2021). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 9(11), 6434–6444.

- Feng, S., Wang, Y., & Wei, S. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Journal of pharmaceutical sciences, 108(10), 3193–3203.

- D'Andrea, G. (2021). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Antioxidants, 10(9), 1357.

- Lo, S. C. T., Hung, C. H., & Wan, C. L. (2018). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. Medicinal Chemistry Research, 27(4), 1163–1172.

-

Ask Ayurveda. (2026, January 14). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]

- Chen, C. Y., & Chen, C. H. (2024). Luteolin ameliorates hyperuricemic nephropathy by activating urate excretion and Nrf2/HO-1/NQO1 antioxidant pathways in mice. Journal of Food Biochemistry, e15431.

- Li, Y., Wu, Q., & Deng, X. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in pharmacology, 15, 1369320.

-

ResearchGate. (n.d.). Modification of flavonoids: methods and influences on biological activities. Retrieved from [Link]

- Lin, Y. S., & Chen, Y. C. (2019). The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells. Journal of agricultural and food chemistry, 67(46), 12845–12854.

- Al-Khayri, J. M., & Sahana, G. R. (2022). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Molecules, 27(19), 6591.

- Siddique, A. B., & S. M. B. (2014). Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity. Journal of biomedical nanotechnology, 10(6), 1031–1039.

- Tang, X., Wang, H., & Fan, L. (2014). Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo.

- Fischer, S. M., & Schmachtenberg, J. (2023). Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health. International Journal of Molecular Sciences, 24(22), 16401.

-

ResearchGate. (n.d.). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. Retrieved from [Link]

- Al-Khayri, J. M., & Sahana, G. R. (2022). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Cancers, 14(21), 5373.

- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

-

ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

- Medina-Alarcón, K. P., & Pérez-Vásquez, A. (2023).

-

ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

- Srisawat, U., & Panthong, S. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. BMC complementary medicine and therapies, 24(1), 405.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

- Wang, Y., Li, Y., & Liu, Y. (2025, March 12). Structure modification of luteolin and the influence of its derivatives on biological activities. Frontiers in Chemistry, 13.

- Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor protocols, 2009(11), pdb.prot5315.

Sources

- 1. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease [mdpi.com]

- 2. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin's Anti-inflammatory Mechanisms in Skin [eureka.patsnap.com]

- 5. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Luteolin's Neuroprotective Mechanisms [eureka.patsnap.com]

- 9. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives | MDPI [mdpi.com]

- 13. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]

- 17. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C22H16O6 | CID 71313853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Luteolin ameliorates hyperuricemic nephropathy by activating urate excretion and Nrf2/HO-1/NQO1 antioxidant pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. clyte.tech [clyte.tech]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. MTT (Assay protocol [protocols.io]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Introduction: The Scientific Rationale for Investigating 7-O-Benzyl Luteolin

An In-Depth Technical Guide to the In Vitro Evaluation of 7-O-Benzyl Luteolin

This guide provides a comprehensive framework for the in vitro investigation of this compound, a synthetic derivative of the naturally occurring flavonoid, luteolin. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-faceted approach to characterizing the compound's biological activities. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and provide a foundation for assessing its potential as a therapeutic agent.

Luteolin, a flavonoid found in numerous plants, is well-documented for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Its therapeutic potential, however, can be limited by factors such as low bioavailability.[5][6] The structural modification of natural products is a cornerstone of drug discovery, aiming to enhance desirable pharmacological properties.[7][8] The addition of a benzyl group at the 7-hydroxyl position of luteolin to create this compound is a rational chemical modification. This alteration is hypothesized to increase the lipophilicity of the parent molecule, potentially enhancing its cell permeability and metabolic stability, which could translate to improved biological activity.

This guide will focus on a foundational in vitro screening cascade to test this hypothesis, focusing on three key areas informed by the known activities of luteolin:

-

Cytotoxicity and Antiproliferative Effects: To determine the compound's impact on cancer cell viability.

-

Antioxidant Activity: To assess its capacity to neutralize reactive oxygen species (ROS).

-

Anti-inflammatory Potential: To investigate its ability to modulate key inflammatory signaling pathways.

Part 1: Assessment of Antiproliferative Activity

A primary step in the evaluation of any novel compound with potential anticancer applications is to determine its effect on cell viability and proliferation. The XTT assay is a robust and efficient method for this purpose.

Scientific Rationale: Why the XTT Assay?

Both MTT and XTT assays are colorimetric methods that measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[9][10] In viable cells, these enzymes reduce a tetrazolium salt to a colored formazan product.[9][11] While the MTT assay produces an insoluble formazan crystal requiring an additional solubilization step, the XTT assay generates a water-soluble formazan.[9] This key difference makes the XTT assay a superior choice for high-throughput screening due to its simplified protocol, reduced handling errors, and improved reproducibility.[11]

Experimental Workflow: XTT Assay

The following diagram illustrates the streamlined workflow of the XTT assay.

Caption: Streamlined workflow for assessing cell viability using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well of a 96-well plate.[9]

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

-

After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for the desired treatment periods (e.g., 24, 48, and 72 hours).

-

-

XTT Reagent Addition:

-

According to the manufacturer's instructions, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent.

-

Add 50 µL of the activated XTT solution to each well.[9]

-

Gently swirl the plate to ensure even distribution.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Hypothetical IC₅₀ Values

The results of these experiments can be effectively summarized in a table for clear comparison.

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| A549 (Lung) | This compound | 24 | 25.8 |

| A549 (Lung) | This compound | 48 | 15.2 |

| A549 (Lung) | This compound | 72 | 8.9 |

| MCF-7 (Breast) | This compound | 48 | 18.5 |

| HCT116 (Colon) | This compound | 48 | 12.3 |

| Luteolin (Parent) | A549 (Lung) | 48 | 35.4 |

Part 2: Elucidation of Antioxidant Properties

Flavonoids are renowned for their antioxidant capabilities, primarily through their ability to scavenge reactive oxygen species (ROS).[5] An excess of ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins.[12] The DCFH-DA assay is a widely used method to quantify intracellular ROS levels.